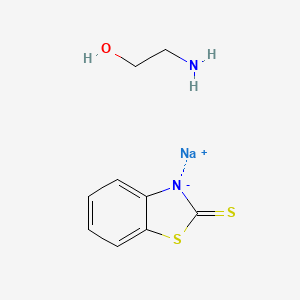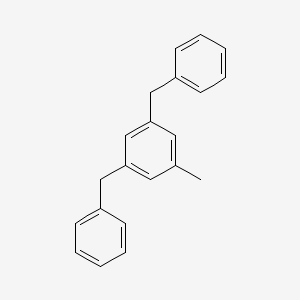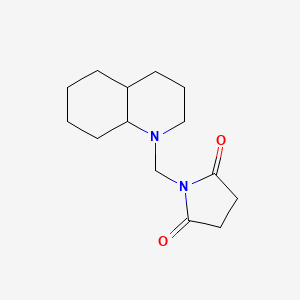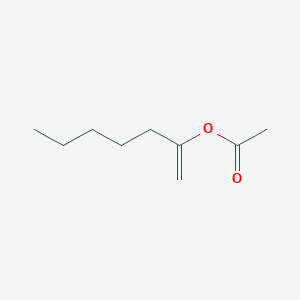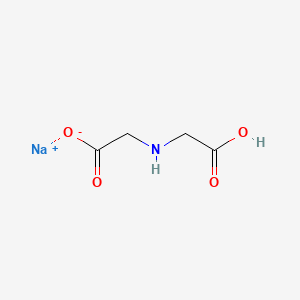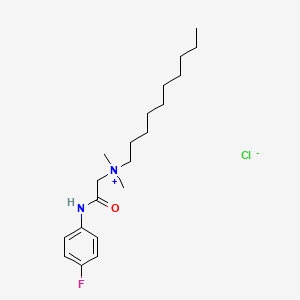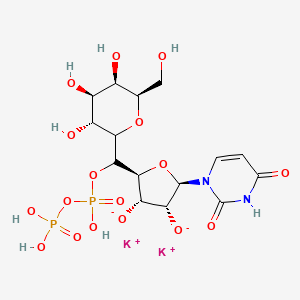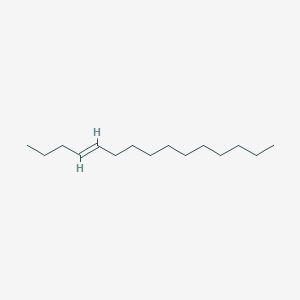
trans-4-Pentadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Pentadecene: is an organic compound with the molecular formula C15H30 . It is an alkene, specifically a long-chain hydrocarbon with a double bond located at the fourth carbon atom in the trans configuration. This compound is also known by its IUPAC name, (E)-4-Pentadecene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkynes: One common method to synthesize trans-4-Pentadecene is through the partial hydrogenation of 4-pentadecyn-1-ene using a Lindlar catalyst. This reaction selectively reduces the triple bond to a double bond in the trans configuration.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of long-chain alkanes. This process is carried out under controlled conditions to ensure the formation of the trans isomer.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-4-Pentadecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Hydrogenation: The compound can be fully hydrogenated to form pentadecane using hydrogen gas in the presence of a palladium or platinum catalyst.
Halogenation: this compound can react with halogens such as bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Hydrogenation: H2, Pd/C or Pt/C
Halogenation: Br2, Cl2
Major Products:
Epoxides and Diols: From oxidation reactions.
Pentadecane: From hydrogenation.
Dihalogenated Alkanes: From halogenation.
Applications De Recherche Scientifique
Chemistry:
Catalysis: trans-4-Pentadecene is used as a model compound in studies of catalytic processes, particularly in the development of new catalysts for alkene transformations.
Biology:
Biomimetic Studies: The compound is used in biomimetic studies to understand the behavior of natural alkenes in biological systems.
Medicine:
Drug Development: this compound is explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry:
Lubricants and Surfactants: The compound is used in the formulation of lubricants and surfactants due to its long hydrocarbon chain and chemical stability.
Mécanisme D'action
The mechanism by which trans-4-Pentadecene exerts its effects depends on the specific application. In catalytic processes, the double bond in the trans configuration allows for selective interactions with catalysts, facilitating various chemical transformations. In biological systems, the compound can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
cis-4-Pentadecene: The cis isomer of 4-Pentadecene, which has different physical and chemical properties due to the different spatial arrangement of the double bond.
Pentadecane: The fully saturated alkane counterpart, which lacks the double bond and thus has different reactivity and applications.
Uniqueness: trans-4-Pentadecene is unique due to its trans configuration, which imparts distinct physical properties such as higher melting and boiling points compared to its cis isomer. This configuration also influences its reactivity and interactions in both chemical and biological systems.
Propriétés
Numéro CAS |
74392-34-0 |
|---|---|
Formule moléculaire |
C15H30 |
Poids moléculaire |
210.40 g/mol |
Nom IUPAC |
(E)-pentadec-4-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h7,9H,3-6,8,10-15H2,1-2H3/b9-7+ |
Clé InChI |
IYDCZCBVYAESDR-VQHVLOKHSA-N |
SMILES isomérique |
CCCCCCCCCC/C=C/CCC |
SMILES canonique |
CCCCCCCCCCC=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


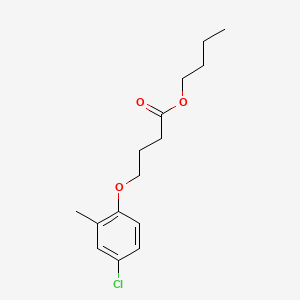
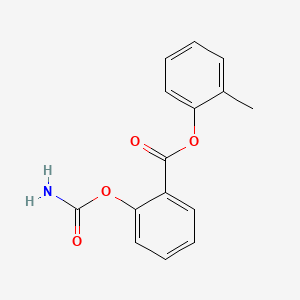
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
